molecular formula C6H9N3O2S B13886210 3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide

Katalognummer: B13886210
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: LFINTRVXJCCAOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide typically involves the reaction of appropriate thiazole precursors with ethoxy and amino substituents. One common method involves the cyclization of a precursor containing the necessary functional groups under specific conditions to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-5-ethoxy-1,2-thiazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy and amino substituents differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications .

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

3-amino-5-ethoxy-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C6H9N3O2S/c1-2-11-6-3(5(8)10)4(7)9-12-6/h2H2,1H3,(H2,7,9)(H2,8,10)

InChI-Schlüssel

LFINTRVXJCCAOR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=NS1)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.